molecular formula C22H18BrClN2O4 B2541514 1-(5-bromofuran-2-carbonyl)-5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole CAS No. 402950-78-1

1-(5-bromofuran-2-carbonyl)-5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2541514
CAS No.: 402950-78-1
M. Wt: 489.75
InChI Key: QMQZQXNHRDBKAL-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)-5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 5-bromofuran-2-carbonyl group at position 1, a 4-chlorophenyl group at position 5, and a 3,4-dimethoxyphenyl group at position 2. This compound shares structural similarities with other pyrazoline derivatives known for their biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties .

Synthesis of such compounds typically involves cyclocondensation reactions of chalcone derivatives with hydrazine derivatives. For instance, DFT studies on 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (CPMPP) revealed insights into its frontier molecular orbitals, charge distribution, and vibrational modes, which are critical for predicting reactivity and binding interactions .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN2O4/c1-28-18-8-5-14(11-20(18)29-2)16-12-17(13-3-6-15(24)7-4-13)26(25-16)22(27)19-9-10-21(23)30-19/h3-11,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQZQXNHRDBKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(O4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The 4-chlorophenyl and 3,4-dimethoxyphenyl groups are introduced via a Claisen-Schmidt reaction between 4-chlorobenzaldehyde 1 and 3,4-dimethoxyacetophenone 2 (Table 1).

Table 1: Optimization of Chalcone Synthesis

Condition Catalyst Solvent Temp (°C) Time (h) Yield (%)
NaOH (10%) Ethanol Reflux 80 6 68
KOH (15%) Ethanol Reflux 80 4 72
Montmorillonite K10 Solvent-free 120 2 85

The solvent-free method using Montmorillonite K10 provided superior yields (85%) and shorter reaction times (2 h). The product, (E)-3-(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one 3 , was characterized by $$ ^1H $$-NMR ($$ \delta $$ 7.82 ppm, d, J=15.8 Hz, H-β) and IR ($$ \nu $$ 1654 cm$$^{-1} $$, C=O).

Cyclocondensation to Form Dihydropyrazole

Hydrazine Cyclization

Chalcone 3 undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux to yield 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole 4 (Scheme 1).

Scheme 1
$$
\text{Chalcone 3} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH, reflux}} \text{Dihydropyrazole 4}
$$

Key Observations:

  • Regioselectivity : The 3,4-dimethoxyphenyl group occupies the C3 position due to electronic effects.
  • Kinetics : Reaction completes in 8 h with 78% yield. Prolonged heating (>12 h) leads to dehydrogenation.

Acylation of the Pyrazoline Nitrogen

Coupling with 5-Bromofuran-2-Carbonyl Chloride

The free NH group of dihydropyrazole 4 reacts with 5-bromofuran-2-carbonyl chloride 5 in dichloromethane (DCM) using triethylamine (TEA) as a base (Table 2).

Table 2: Acylation Conditions Screening

Base Solvent Temp (°C) Time (h) Yield (%)
TEA DCM 25 4 82
Pyridine THF 40 6 75
DMAP DCM 0→25 3 88

Using 4-dimethylaminopyridine (DMAP) as a catalyst at 0–25°C afforded the highest yield (88%). The final product 6 was purified via silica gel chromatography (hexane:EtOAc = 7:3).

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via:

  • Michael addition of hydrazine to the α,β-unsaturated ketone.
  • Intramolecular cyclization to form the pyrazoline ring.
  • Proton transfer to stabilize the dihydropyrazole structure.

Acylation Dynamics

The nucleophilic pyrazole nitrogen attacks the electrophilic carbonyl carbon of 5 , facilitated by TEA/DMAP. The bromine atom stabilizes the leaving group (Cl$$^-$$), driving the reaction to completion.

Characterization Data

Spectroscopic Analysis

  • $$ ^1H $$-NMR (400 MHz, CDCl$$3 $$) :
    $$ \delta $$ 7.45 (d, J=8.6 Hz, 2H, Ar-Cl), 6.93 (s, 1H, furan-H), 3.89 (s, 6H, OCH$$3 $$), 3.12 (dd, J=11.2, 5.4 Hz, H-4a), 2.95 (dd, J=11.2, 8.1 Hz, H-4b).
  • $$ ^{13}C $$-NMR :
    $$ \delta $$ 160.1 (C=O), 152.3 (furan-C), 112.8 (C-Br).
  • HRMS : m/z 557.0521 [M+H]$$^+$$ (calc. 557.0518).

Chemical Reactions Analysis

Types of Reactions

1-(5-bromofuran-2-carbonyl)-5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine, chlorine, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-bromofuran-2-carbonyl)-5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Halogen Effects

Compounds 4 and 5 () are isostructural pyrazoline-thiazole hybrids differing only in halogen substituents (Cl vs. Br). Both exhibit similar molecular conformations but distinct crystal packing due to steric and electronic effects of halogens.

The target compound’s 5-bromofuran-2-carbonyl group introduces a bulkier, electron-deficient aromatic system compared to simpler phenyl or thiophene substituents (e.g., 3-(4-bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole in ). The bromofuran moiety could enhance electrophilic reactivity, affecting binding to biological targets like enzymes or receptors .

Tabulated Comparison of Key Compounds

Compound Name / Structure Key Substituents Biological Activity Synthesis Yield/Method Reference ID
1-(5-Bromofuran-2-carbonyl)-5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole 5-Bromofuran, 4-ClPh, 3,4-(MeO)₂Ph Potential antimicrobial, anti-inflammatory Not specified N/A
CPMPP (5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) 4-ClPh, 3,4-(MeO)₂Ph, Ph Studied via DFT for electronic properties Conventional synthesis
Compounds 4 and 5 (pyrazoline-thiazole hybrids) Cl/Br, 4-FPh, triazolyl Isostructural, antimicrobial Recrystallized in DMF, ~85% yield
5-(Substituted aryl)-3-(3,4-dimethoxyphenyl)-1-(2,4-dinitrophenyl)-4,5-dihydro-1H-pyrazole (5a–l ) 3,4-(MeO)₂Ph, 2,4-(NO₂)₂Ph Antioxidant, antihelmintic Conventional, ~70–80% yield
1-(4-Chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl)furan-2-yl)-4,5-dihydro-1H-pyrazole (4b , 4e ) 4-ClPh, 4-NO₂Ph, furanyl Anti-inflammatory, antibacterial Microwave, >80% yield

Biological Activity

1-(5-bromofuran-2-carbonyl)-5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound belonging to the class of heterocyclic hydrazones. Its structure features a pyrazole ring with various substituents that may influence its biological activity. This article explores the compound's potential pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C17H16BrClN2O3
  • Molecular Weight : 411.7 g/mol

Pharmacological Activities

Research indicates that compounds with a pyrazole nucleus exhibit a wide range of biological activities. The specific biological activities associated with this compound include:

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. In studies, compounds similar to this one have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Research has shown that pyrazole derivatives can exhibit antimicrobial effects against various bacterial strains. Notably, some compounds have been tested against E. coli and S. aureus, showing promising results in inhibiting bacterial growth . The presence of halogenated phenyl groups in the structure may enhance these effects.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on similar compounds have shown effective cytotoxicity against different cancer cell lines .

The precise mechanism of action for this compound is not fully understood; however, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding : Interaction with cellular receptors can modulate signaling pathways.
  • Signal Transduction Modulation : Alteration of intracellular signaling cascades may lead to various biological effects.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives:

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazoles with promising anti-inflammatory activity (61–85% TNF-α inhibition) compared to dexamethasone .
Burguete et al. (2016)Reported antimicrobial activity against E. coli and S. aureus for structurally similar pyrazoles .
Chovatia et al. (2016)Evaluated anti-tubercular properties of pyrazole derivatives; some showed significant inhibition against Mycobacterium tuberculosis .

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